10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one is a complex organic compound with a unique structure. It is characterized by its multiple fused rings and specific stereochemistry, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one typically involves multi-step organic reactions. The process often starts with simpler organic molecules that undergo a series of transformations, including cyclization, reduction, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Testololactone: A compound with a similar fused ring structure but different functional groups.
D-Homo-17a-oxaandrost-4-ene-3,17-dione: Another compound with a comparable core structure but distinct chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73033-85-9 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
10a,12a-dimethyl-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-one |
InChI |
InChI=1S/C19H29NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h12,15-17,20H,3-11H2,1-2H3 |
InChI Key |
HYUTYRXYVVDGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCCN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.